molecular formula C19H15N3O2 B11499450 5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11499450
M. Wt: 317.3 g/mol
InChI Key: QKGHHQDYDFBXDI-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a methoxyphenyl group and a pyrrolylphenyl group

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-methoxybenzohydrazide with 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring .

Chemical Reactions Analysis

5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole include:

    5-(4-methoxyphenyl)-1,2,4-triazole: Another heterocyclic compound with a similar structure but different ring system.

    4-(1H-pyrrol-1-yl)benzaldehyde: Shares the pyrrolylphenyl group but lacks the oxadiazole ring.

    5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide: Contains a pyrazole ring instead of an oxadiazole ring.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O2/c1-23-17-10-6-15(7-11-17)19-20-18(21-24-19)14-4-8-16(9-5-14)22-12-2-3-13-22/h2-13H,1H3

InChI Key

QKGHHQDYDFBXDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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